molecular formula C92H114N8O22S B1140414 Unii-G7E5NU015T CAS No. 54081-68-4

Unii-G7E5NU015T

Cat. No. B1140414
CAS RN: 54081-68-4
M. Wt: 1716.0 g/mol
InChI Key: YCWXIQRLONXJLF-FOVAWKNMSA-N
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Description

Vinleurosine sulfate is an indole alkaloid derived from the leaves of the periwinkle plant, Catharanthus roseus. This compound is part of the vinca alkaloids family, which are known for their potent antineoplastic properties. Vinleurosine sulfate has been studied for its potential in cancer treatment due to its ability to inhibit cell division .

Scientific Research Applications

Vinleurosine sulfate has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and modification of indole alkaloids. In biology, it is used to study cell division and the mechanisms of action of antineoplastic agents. In medicine, vinleurosine sulfate is being investigated for its potential in cancer therapy, particularly in the treatment of leukemia and lymphoma .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinleurosine sulfate is typically extracted from the periwinkle plant. The extraction process involves several steps, including the use of solvents like benzene and chloroform. The plant material is first dried and then subjected to solvent extraction. The crude extract is then purified using chromatographic techniques to isolate vinleurosine .

Industrial Production Methods: On an industrial scale, vinleurosine sulfate is produced through a combination of extraction and semi-synthetic processes. The plant material is processed in large quantities to obtain the crude extract, which is then purified and converted into the sulfate form. This process ensures a consistent and high-quality product suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Vinleurosine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties .

Common Reagents and Conditions: Common reagents used in the reactions involving vinleurosine sulfate include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved .

Major Products Formed: The major products formed from the reactions of vinleurosine sulfate include various derivatives that have been studied for their enhanced antineoplastic activity. These derivatives are often more potent and have better pharmacokinetic properties compared to the parent compound .

Mechanism of Action

Vinleurosine sulfate exerts its effects by disrupting microtubule dynamics, which are essential for cell division. The compound binds to tubulin, preventing the formation of microtubules and causing mitotic arrest. This leads to cell death, particularly in rapidly dividing cancer cells. The molecular targets of vinleurosine sulfate include tubulin and other proteins involved in the regulation of the cell cycle .

Comparison with Similar Compounds

Vinleurosine sulfate is similar to other vinca alkaloids such as vinblastine, vincristine, and vindesine. it has unique properties that make it distinct. For example, vinleurosine sulfate has a different binding affinity for tubulin compared to vinblastine and vincristine, which can result in different therapeutic outcomes. Other similar compounds include vinorelbine and vinflunine, which are also used in cancer therapy .

properties

IUPAC Name

methyl (13S,15S,16R,18S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C46H56N4O9.H2O4S/c2*1-8-42-16-12-18-50-20-17-44(37(42)50)30-21-31(34(55-5)22-33(30)48(4)38(44)46(54,41(53)57-7)39(42)58-26(3)51)45(40(52)56-6)23-27-24-49(25-43(9-2)36(27)59-43)19-15-29-28-13-10-11-14-32(28)47-35(29)45;1-5(2,3)4/h2*10-14,16,21-22,27,36-39,47,54H,8-9,15,17-20,23-25H2,1-7H3;(H2,1,2,3,4)/t2*27-,36+,37-,38+,39+,42+,43-,44+,45-,46-;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWXIQRLONXJLF-FOVAWKNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41.CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CN3CCC4=C([C@](C[C@@H](C3)[C@H]1O2)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41.CC[C@]12CN3CCC4=C([C@](C[C@@H](C3)[C@H]1O2)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C92H114N8O22S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1716.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54081-68-4
Record name Vinleurosine sulfate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054081684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinleurosine sulfate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7E5NU015T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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